5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
This compound is a synthetic small molecule featuring a benzothiophene core linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl moiety is structurally significant, as methoxy groups are known to modulate lipophilicity and hydrogen-bonding interactions, which are critical for pharmacological activity .
Properties
IUPAC Name |
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7S/c1-28-13-7-11(8-14(29-2)17(13)30-3)19-22-23-20(31-19)21-18(25)16-9-10-6-12(24(26)27)4-5-15(10)32-16/h4-9H,1-3H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRAHUHZOCHVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidation of the benzothiophene core can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of an amine derivative.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its anticancer properties are of particular interest, and it is being investigated for its ability to inhibit the growth of cancer cells.
Industry
In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the cell. It is believed to inhibit the activity of certain enzymes involved in cell growth and proliferation. The exact molecular pathways involved are still under investigation, but it is thought to interfere with the cell cycle and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide with key analogs based on structural features and reported activities:
Key Research Findings and Analysis
Impact of Methoxy Substitution: The 3,4,5-trimethoxyphenyl group in the target compound and analogs (e.g., ) enhances membrane permeability due to increased lipophilicity. This contrasts with mono-methoxy analogs (e.g., ), which show reduced potency in antimicrobial assays .
This feature is absent in sulfanyl-linked oxadiazoles (e.g., ) and benzothiazoles (e.g., ).
Heterocyclic Core Variations :
- Benzothiophene (target compound) vs. benzothiazole (): Benzothiazoles exhibit π-π stacking with aromatic residues in enzymes, while benzothiophenes may offer distinct steric and electronic profiles due to sulfur positioning.
- Oxadiazole vs. Thiophene : Oxadiazole rings (target compound, ) contribute to metabolic stability, whereas thiophene analogs () are more prone to oxidation.
Antimicrobial Activity :
Biological Activity
The compound 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.
Chemical Structure and Properties
This compound belongs to a class of benzothiophene derivatives which are known for their diverse biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the nitro group, followed by coupling with benzothiophene derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, a derivative containing a similar oxadiazole moiety demonstrated significant activity against various cancer cell lines such as SNB-19 and NCI-H460 with promising growth inhibition percentages (PGI) at concentrations as low as 10 µM .
| Cell Line | PGI at 10 µM |
|---|---|
| SNB-19 | 65.12% |
| NCI-H460 | 55.61% |
| SNB-75 | 54.68% |
The proposed mechanism of action for these compounds often involves inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest that the compound binds effectively to the active site of tubulin, disrupting its function and leading to apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, benzothiophene derivatives have been reported to exhibit various biological activities including:
- Antimicrobial : Effective against a range of bacterial strains.
- Anti-inflammatory : Reducing inflammation markers in vitro.
- Antioxidant : Scavenging free radicals and reducing oxidative stress .
Case Studies
- Study on Anticancer Efficacy : A recent publication detailed the synthesis and evaluation of several oxadiazole derivatives, including those related to our compound. The study showed that modifications in the molecular structure significantly influenced anticancer efficacy, with certain derivatives outperforming standard treatments .
- In Vivo Studies : Preliminary in vivo studies indicated that these compounds could reduce tumor size in xenograft models without significant toxicity to normal tissues, suggesting a favorable therapeutic index .
Q & A
Q. Key factors affecting yield :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) to isolate high-purity intermediates .
- Reaction monitoring : TLC or HPLC to track intermediate formation and optimize stoichiometry .
Advanced Question: How can computational modeling predict the binding affinity of this compound with tubulin or kinase targets, and what validation experiments are required?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to dock the compound into crystal structures of β-tubulin (PDB ID: 1SA0) or EGFR kinase (PDB ID: 1M17). Focus on interactions with trimethoxyphenyl groups (potential tubulin-binding motifs) and nitro-benzothiophene (electron-deficient regions for kinase inhibition) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability, analyzing RMSD and hydrogen-bond persistence.
- Validation :
Basic Question: What analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm, nitro-group deshielding on benzothiophene) .
- HRMS : ESI-HRMS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 483.0825 for C₂₁H₁₈N₄O₆S).
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect nitro-group degradation products .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxic profiles) across studies?
Methodological Answer:
- Source analysis : Compare cell lines (e.g., HeLa vs. HEK293), assay conditions (e.g., serum-free vs. serum-containing media), and compound stability (Nitro-group reduction under physiological conditions may alter activity) .
- Dose-response validation : Conduct MTT assays across 5–100 µM ranges with triplicate technical replicates to identify IC₅₀ variability.
- Metabolite profiling : LC-MS to detect in situ degradation products (e.g., nitro-reduction to amine derivatives) that may confound results .
Basic Question: What structural analogs of this compound have been studied, and how do their activities compare?
Methodological Answer:
Key analogs include:
- Analog A : Replace nitro with methylsulfonyl (5-SO₂CH₃). Shows reduced tubulin binding but improved kinase inhibition .
- Analog B : Substitute benzothiophene with benzofuran. Lower cytotoxicity (IC₅₀ > 50 µM in MCF-7) due to reduced π-stacking interactions .
- Analog C : Remove 3,4,5-trimethoxyphenyl. Loss of anti-mitotic activity confirms the trimethoxy group’s role in tubulin binding .
Q. Comparison methodology :
- SAR tables : Tabulate IC₅₀ values, LogP, and hydrogen-bond donors/acceptors .
- Pharmacophore modeling : Identify common features (e.g., planar benzothiophene, electron-withdrawing nitro group) .
Advanced Question: How can process control and simulation optimize large-scale synthesis while minimizing hazardous intermediates?
Methodological Answer:
- Process simulation : Use Aspen Plus to model reaction kinetics, identifying exothermic steps (e.g., nitration) requiring temperature control .
- Hazard mitigation :
- Replace POCl₃ with safer cyclizing agents (e.g., Burgess reagent) for oxadiazole formation .
- Continuous flow reactors for nitro-group introduction to reduce thermal runaway risks .
- Quality-by-Design (QbD) : DOE studies to optimize parameters (e.g., solvent ratio, catalyst loading) and define a design space for reproducibility .
Basic Question: What in vitro assays are recommended for preliminary evaluation of anticancer activity?
Methodological Answer:
- Cytotoxicity : MTT assay (72-hour exposure) in cancer cell lines (e.g., A549, MDA-MB-231) and non-cancerous fibroblasts (e.g., NIH/3T3) to assess selectivity .
- Cell cycle analysis : Flow cytometry (PI staining) to detect G2/M arrest, indicative of tubulin targeting .
- Western blotting : Measure apoptosis markers (e.g., cleaved PARP) and kinase signaling (e.g., phosphorylated ERK) .
Advanced Question: How can isotopic labeling (e.g., ¹⁵N) clarify metabolic pathways or degradation mechanisms?
Methodological Answer:
- Synthesis of ¹⁵N-labeled analog : Introduce ¹⁵N at the oxadiazole ring via ¹⁵N-thiosemicarbazide precursors .
- Tracing studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
